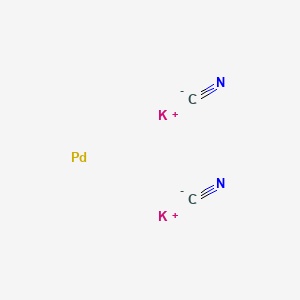

Dipotassium bis(cyano-C)palladate(2-)

Description

Dipotassium bis(cyano-C)palladate(2−), with the chemical formula K₂[Pd(CN)₂], is a palladium(II) coordination complex featuring two cyanide ligands (CN⁻) bound to a central Pd²⁺ ion. The compound adopts a square planar geometry, typical of Pd(II) complexes, stabilized by strong-field cyanide ligands. The dipotassium counterions balance the anionic charge of the [Pd(CN)₂]²⁻ complex. Cyanide ligands are known to enhance the stability and electronic properties of transition metal complexes, making K₂[Pd(CN)₂] a candidate for redox-active systems or as a precursor in heterogeneous catalysis.

Properties

CAS No. |

57373-76-9 |

|---|---|

Molecular Formula |

C2K2N2Pd |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

dipotassium;palladium;dicyanide |

InChI |

InChI=1S/2CN.2K.Pd/c2*1-2;;;/q2*-1;2*+1; |

InChI Key |

HPJQOLGYNMVSRE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[K+].[K+].[Pd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium bis(cyano-C)palladate(2-) can be synthesized through the reaction of potassium cyanide with palladium chloride in an aqueous solution. The reaction typically involves the following steps:

- Dissolving palladium chloride in water to form a palladium chloride solution.

- Adding potassium cyanide to the solution, which leads to the formation of dipotassium bis(cyano-C)palladate(2-).

- The reaction is usually carried out at room temperature and under ambient pressure .

Industrial Production Methods

In industrial settings, the production of dipotassium bis(cyano-C)palladate(2-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dipotassium bis(cyano-C)palladate(2-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form lower oxidation state palladium complexes.

Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different palladium complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) complexes .

Scientific Research Applications

Scientific Research Applications

1. Catalysis:

Dipotassium bis(cyano-C)palladate(2-) serves as a precursor for palladium catalysts used in organic synthesis. Its ability to facilitate cross-coupling reactions, such as Suzuki and Heck reactions, is well-documented. These reactions are crucial for the formation of carbon-carbon bonds, which are foundational in the synthesis of pharmaceuticals and agrochemicals.

2. Electrochemical Sensors:

The compound's electrochemical properties enable its use in the development of sensors for detecting various analytes. For instance, it has been explored as a sensor for glucose detection, leveraging its ability to undergo redox reactions that can be measured electrochemically. This application is particularly significant in the field of biomedical diagnostics.

3. Material Science:

Dipotassium bis(cyano-C)palladate(2-) is utilized in the fabrication of advanced materials, including conductive polymers and nanocomposites. Its incorporation into polymer matrices enhances electrical conductivity and mechanical properties, making it suitable for applications in flexible electronics and energy storage devices.

Case Studies

Case Study 1: Catalytic Activity in Organic Synthesis

A research study demonstrated that dipotassium bis(cyano-C)palladate(2-) could effectively catalyze the Suzuki coupling reaction between aryl halides and boronic acids under mild conditions. The reaction showcased high yields and selectivity, highlighting the compound's utility in synthesizing complex organic molecules .

Case Study 2: Development of Electrochemical Sensors

In another study, researchers developed an electrochemical sensor based on dipotassium bis(cyano-C)palladate(2-) for glucose detection. The sensor exhibited a linear response to glucose concentrations with a detection limit suitable for clinical applications. The study emphasized the compound's role in enhancing sensor sensitivity through its redox activity .

Case Study 3: Conductive Polymer Composites

A recent investigation focused on incorporating dipotassium bis(cyano-C)palladate(2-) into polyaniline-based composites. The resulting material demonstrated improved electrical conductivity and thermal stability compared to pure polyaniline, making it promising for applications in electronic devices .

Mechanism of Action

The mechanism by which dipotassium bis(cyano-C)palladate(2-) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with proteins and nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

Potassium Tetrachloridopalladate(II) (K₂[PdCl₄])

- Ligands : Four chloride (Cl⁻) ligands.

- Geometry : Square planar, with Pd–Cl bond lengths averaging ~2.30 Å.

- Properties : Chloride is a weaker field ligand than CN⁻, resulting in lower complex stability. K₂[PdCl₄] is widely used as a precursor in synthetic chemistry due to its moderate solubility in polar solvents .

Dipotassium Tetrakis(thiocyanato-κS)palladate(II) (K₂[Pd(SCN)₄])

- Ligands : Four thiocyanate (SCN⁻) ligands coordinated via sulfur (κS).

- Geometry : Square planar PdS₄ core, with Pd–S bond lengths of ~2.35 Å.

- Properties: Thiocyanate’s ambidentate nature allows for versatile bridging interactions, enabling extended polymeric structures. This compound exhibits high solubility in water and is used in materials science for constructing hybrid inorganic-organic frameworks .

Sodium Palladate Complexes with Sulfonatobenzyl Ligands (Na₂[Pd(HSS)])

- Ligands : Bulky sulfonatobenzyl ligands (N,N′-bis(2-hydroxy-5-sulfonatobenzyl)-diamine derivatives).

- Geometry : Square planar, with ligand steric effects influencing catalytic selectivity.

- Properties : These complexes are effective in aqueous-phase Suzuki-Miyaura coupling reactions due to their water solubility and stability under aerobic conditions .

Silver(I)-Bis(oxalato)palladate(II) ([AgPd(ox)₂])

- Ligands : Two bidentate oxalate (ox²⁻) ligands.

- Geometry : Pd(II) center in a distorted square planar environment.

- Properties: Used to synthesize Ag-Pd bimetallic nanoparticles, where oxalate facilitates simultaneous reduction of both metals without forming silver halides .

Comparative Data Table

Key Research Findings

- Ligand Field Strength : Cyanide (CN⁻) > thiocyanate (SCN⁻) > chloride (Cl⁻). Strong-field ligands like CN⁻ stabilize low-spin Pd(II) complexes, enhancing their thermal and oxidative stability compared to Cl⁻- or SCN⁻-based analogs .

- Solubility Trends : K₂[Pd(SCN)₄] and Na₂[Pd(HSS)] exhibit high water solubility due to polar thiocyanate and sulfonate groups, whereas K₂[PdCl₄] is less soluble .

- Catalytic Performance : Sulfonatobenzyl ligands in Na₂[Pd(HSS)] improve catalytic activity in aqueous Suzuki-Miyaura reactions by preventing Pd aggregation, whereas smaller ligands like CN⁻ or Cl⁻ may favor homogeneous catalysis .

- Structural Versatility : Thiocyanato and oxalato ligands enable supramolecular interactions (e.g., hydrogen bonding, metal bridging), facilitating the design of functional materials .

Biological Activity

Dipotassium bis(cyano-C)palladate(2-) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

Dipotassium bis(cyano-C)palladate(2-) can be represented by the formula . It consists of a palladium center coordinated to two cyanide ligands, which play a crucial role in its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of Dipotassium bis(cyano-C)palladate(2-) has been primarily studied in the context of its anticancer properties, cytotoxic effects, and potential applications in drug delivery systems.

Anticancer Activity

Research has demonstrated that palladium complexes exhibit significant anticancer activity. For instance, studies have shown that palladium-based compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

A notable study indicated that Dipotassium bis(cyano-C)palladate(2-) displayed cytotoxic effects against several cancer cell lines, including prostate and leukemia cells. The compound's mechanism of action is believed to involve DNA intercalation and disruption of cellular processes essential for cancer cell survival .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of Dipotassium bis(cyano-C)palladate(2-) on normal versus cancerous cells. The results indicated a selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells, suggesting a potential therapeutic index favorable for clinical applications .

Case Studies

-

Prostate Cancer Cell Line Study :

- Objective : To assess the efficacy of Dipotassium bis(cyano-C)palladate(2-) against prostate cancer cells.

- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

-

Acute Myeloid Leukemia (AML) Study :

- Objective : Investigate the effects on AML cell lines.

- Method : Flow cytometry was employed to analyze apoptosis markers post-treatment.

- Results : Induction of apoptosis was confirmed with increased levels of cleaved caspases, indicating that the compound triggers programmed cell death pathways in AML cells .

The mechanisms through which Dipotassium bis(cyano-C)palladate(2-) exerts its biological effects include:

- Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to damage to cellular components and triggering apoptosis.

- DNA Interaction : Palladium complexes can intercalate into DNA, disrupting replication and transcription processes essential for cell survival.

- Caspase Activation : The activation of caspases is a hallmark of apoptosis; this compound has been shown to enhance caspase activity in treated cancer cells .

Q & A

Q. What are the standard methods for synthesizing Dipotassium tetrakis(cyano-C)palladate(II), and how is its purity validated?

- Methodological Answer : Synthesis typically involves reacting palladium(II) salts with potassium cyanide in aqueous media under controlled pH (neutral to slightly acidic). For example, stoichiometric addition of KCN to PdCl₂ at 25–40°C yields the tetracyanopalladate complex, followed by crystallization via slow evaporation .

- Characterization :

- X-ray crystallography confirms the square-planar geometry of the [Pd(CN)₄]²⁻ anion (average Pd–C bond length: ~1.95 Å) .

- Infrared spectroscopy identifies ν(C≡N) stretching frequencies at ~2100–2150 cm⁻¹, indicative of cyanide ligands .

- Elemental analysis validates stoichiometry (C, N, Pd, K ratios).

Q. How can crystallographic parameters of this compound be determined using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 200 K) to minimize thermal motion artifacts .

- Structure Solution : Employ SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen-bonding networks. Typical residuals: R₁ < 0.05, wR₂ < 0.10 .

- Validation : Check for consistency in bond lengths (e.g., Pd–C = 1.93–1.97 Å) and angles (e.g., C–Pd–C ≈ 90°) against literature .

Advanced Research Questions

Q. How to address discrepancies in Pd–C bond lengths between experimental data and theoretical calculations?

- Methodological Answer :

- Data Analysis : Compare experimental bond lengths (from X-ray refinement) with DFT-optimized geometries. Discrepancies >0.05 Å may arise from crystal packing effects or ligand polarization .

- Error Mitigation :

- Re-examine refinement constraints (e.g., anisotropic vs. isotropic models).

- Validate data quality (e.g., check for twinning or absorption corrections) .

- Case Example : In related Pd(II) thiocyanato complexes, Pd–S bond variations (±0.02 Å) were attributed to intermolecular K⁺ interactions .

Q. What methodologies enable comparative studies of Dipotassium tetrakis(cyano-C)palladate(II) with analogous thiocyanato or selenido complexes?

- Methodological Answer :

- Structural Comparison : Analyze coordination geometry (e.g., PdS₄ vs. PdSe₄) using bond lengths, angles, and Hirshfeld surfaces .

- Spectroscopic Differentiation :

- UV-Vis : Compare d-d transition energies (e.g., cyano ligands induce higher field splitting than SCN⁻) .

- Raman Spectroscopy : Identify ligand-specific modes (e.g., ν(CN) vs. ν(SCN)) .

- Reactivity Studies : Investigate ligand substitution kinetics (e.g., cyanide vs. thiocyanate in aqueous solutions) using stopped-flow techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.